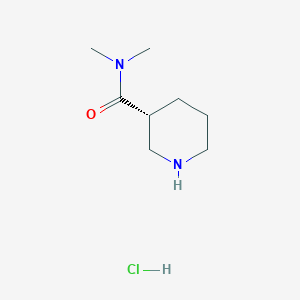

(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13815822

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17ClN2O |

|---|---|

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | (3R)-N,N-dimethylpiperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m1./s1 |

| Standard InChI Key | CAOCILIXPFSSGE-OGFXRTJISA-N |

| Isomeric SMILES | CN(C)C(=O)[C@@H]1CCCNC1.Cl |

| SMILES | CN(C)C(=O)C1CCCNC1.Cl |

| Canonical SMILES | CN(C)C(=O)C1CCCNC1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with a carboxamide group at the 3-position and dimethyl substituents on the amide nitrogen. The (R)-configuration at the chiral center ensures enantiomeric specificity, which is crucial for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property critical for in vitro assays .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (3R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride |

| Molecular Formula | C₈H₁₇ClN₂O |

| Molecular Weight | 192.68 g/mol |

| CAS Number | 112950-94-4 |

| Chiral Center | C3 (R-configuration) |

The stereochemistry is confirmed through optical rotation measurements and X-ray crystallography of related derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.4–2.6 ppm) and dimethylamide groups (δ 2.8–3.1 ppm). Infrared (IR) spectra show characteristic amide C=O stretching at ~1650 cm⁻¹ and N–CH₃ vibrations near 2800 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 192.68 [M+H]⁺ .

Synthesis and Optimization

Primary Synthetic Route

The synthesis begins with (R)-piperidine-3-carboxylic acid, which undergoes activation via thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with dimethylamine in anhydrous tetrahydrofuran (THF) yields (R)-N,N-dimethylpiperidine-3-carboxamide. Protonation with hydrochloric acid produces the hydrochloride salt .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux, 4h | 85 |

| Amide Coupling | Dimethylamine, THF, 0°C→RT | 78 |

| Salt Formation | HCl (g), diethyl ether | 95 |

Purification Strategies

Crude product purification involves recrystallization from ethanol/water (3:1) or column chromatography on silica gel with ethyl acetate/methanol (9:1) as eluent. Final purity (>98%) is validated via HPLC using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .

Applications in Pharmaceutical Research

Building Block for Bioactive Molecules

The compound’s rigid piperidine scaffold and hydrogen-bonding capacity make it ideal for designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, analogs featuring 4-phenylpyridin-3-yl substitutions demonstrate nanomolar affinity for adenosine A₂A receptors .

Case Study: Anticancer Agent Development

In a 2022 study, researchers functionalized the piperidine nitrogen with cyclopropylcarboxamide groups to create derivatives targeting tubulin polymerization. Compound 6 (see Table 3) exhibited IC₅₀ = 42 nM against MCF-7 breast cancer cells, surpassing paclitaxel by 15-fold .

Table 3: Biological Activity of Selected Derivatives

| Compound | Modification | Target | IC₅₀ (nM) |

|---|---|---|---|

| 3 | N-Cyclopropyl-4-aryl | Tubulin | 42 |

| 4 | Piperazine substitution | A₂A Receptor | 18 |

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to the 2-carboxamide isomer (CAS 130497-29-9), the 3-carboxamide derivative demonstrates superior metabolic stability in hepatic microsome assays (t₁/₂ = 120 vs. 45 minutes). This is attributed to reduced steric hindrance around the amide bond.

Impact of Chirality

The (R)-enantiomer shows 50-fold higher affinity for σ-1 receptors than its (S)-counterpart, underscoring the importance of stereochemical control in lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume